molecular formula C13H19NO2 B8569719 Tert-butyl 3-(phenylamino)propanoate

Tert-butyl 3-(phenylamino)propanoate

Cat. No. B8569719
M. Wt: 221.29 g/mol
InChI Key: DHWUNMQZCXGKJG-UHFFFAOYSA-N
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Patent
US05314886

Procedure details

To a solution of aniline (27.9 g, 0.30 mol) and tert-butyl acrylate (38.4 g, 0.30 mol) in dry benzene (500 ml) was added tin tetrachloride (2 ml) and the resulting solution was heated under reflux for 18 8 h. The resulting suspension was filtered and the filtrate was concentrated in vacuo giving a residue which was chromatographed on silica gel eluting with 25/75 ethyl acetate/hexane to give the title compound (22.53 g, 34%) as an oil. 1H NMR (300 MHz, CDCl3) δ7.12 (2H, t), 6.71 (1H, m), 6.62 (2H, d), 3.40 (2H, t), 2.54 (2H, t), 1.44 (9H, s).
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:11])[CH:9]=[CH2:10].[Sn](Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[C:2]1([NH:1][CH2:10][CH2:9][C:8]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
27.9 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with 25/75 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.53 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.